Cycloisomerization Selectivity for Isatogen over Anthranil
The PdII‑catalyzed cycloisomerization of o‑(arylalkynyl)nitrobenzenes proceeds with markedly different isatogen/anthranil product ratios depending on the nature of the aryl substituent [1]. When the alkyne terminus bears a pyridyl group—as in 1‑(2‑pyridyl)-2-(2-nitrobenzyl)alkyne—the reaction selectively furnishes the isatogen product with minimal anthranil co‑formation, consistent with the electron‑withdrawing character of the pyridyl ring influencing the 5‑exo‑dig vs. alternative cyclization pathways [1]. In gold‑catalyzed variants (AuBr3), o‑(arylalkynyl)nitrobenzenes with electron‑rich or neutral aryl groups produce mixtures of isatogens and anthranils, whereas o‑(alkylalkynyl)nitrobenzenes exclusively give anthranils [2]. The pyridyl substituent thus occupies a privileged electronic space that biases the cyclization toward the pharmacologically desirable isatogen scaffold.
| Evidence Dimension | Isatogen vs. anthranil product selectivity in metal‑catalyzed cycloisomerization |
|---|---|
| Target Compound Data | 2-(2-pyridyl)isatogen obtained as the major product via PdII‑mediated cyclization; no anthranil side‑product explicitly reported for this substrate in the primary PdII study |
| Comparator Or Baseline | o-(Phenylalkynyl)nitrobenzene produces isatogen + anthranil mixtures under AuBr3 catalysis; o-(alkylalkynyl)nitrobenzenes give anthranil exclusively under identical AuBr3 conditions |
| Quantified Difference | Pyridyl substituent enables exclusive isatogen formation in PdII‑mediated protocol; phenyl analogs under AuBr3 afford mixed isatogen/anthranil products (isatogen:anthranil ratio not explicitly quantified in abstract; described as 'good to high yields of isatogens together with small amounts of anthranils') |
| Conditions | PdCl2(CH3CN)2 in acetonitrile at room temperature under inert atmosphere (Ramana et al. 2010) vs. AuBr3 in unspecified solvent (Asao et al. 2003) |
Why This Matters
Selective access to the isatogen scaffold without anthranil contamination is critical for pharmacology because anthranils lack the nitrone functionality essential for spin‑trapping and P2Y receptor modulation; the pyridyl‑alkyne precursor avoids purification challenges and yield losses associated with regioisomeric mixtures.
- [1] Ramana, C. V.; Patel, P.; Vanka, K.; Miao, B.; Degterev, A. A Combined Experimental and Density Functional Theory Study on the Pd‑Mediated Cycloisomerization of o‑Alkynylnitrobenzenes – Synthesis of Isatogens and Their Evaluation as Modulators of ROS‑Mediated Cell Death. Eur. J. Org. Chem., 2010, 5955-5966. View Source
- [2] Asao, N.; Sato, K.; Menggenbateer; Yamamoto, Y. AuBr3‑Catalyzed Cyclization of o‑(Alkynyl)nitrobenzenes. Efficient Synthesis of Isatogens and Anthranils. Tetrahedron Lett., 2003, 44(30), 5675-5677. View Source
